(4''R)-5-O-Demethyl-4''-deoxy-4''-(formylmethylamino)avermectin A1a
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Overview
Description
(4’‘R)-5-O-Demethyl-4’‘-deoxy-4’'-(formylmethylamino)avermectin A1a is a derivative of the avermectin family, which are macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis. Avermectins are known for their potent anthelmintic and insecticidal properties, making them valuable in both agricultural and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’‘R)-5-O-Demethyl-4’‘-deoxy-4’'-(formylmethylamino)avermectin A1a typically involves the modification of the parent avermectin compound. The process includes selective demethylation, deoxygenation, and formylmethylamination. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of avermectin derivatives often involves fermentation of Streptomyces avermitilis followed by chemical modification. The fermentation process is carefully controlled to maximize the production of the desired avermectin component, which is then extracted and purified before undergoing further chemical transformations .
Chemical Reactions Analysis
Types of Reactions
(4’‘R)-5-O-Demethyl-4’‘-deoxy-4’'-(formylmethylamino)avermectin A1a undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
(4’‘R)-5-O-Demethyl-4’‘-deoxy-4’'-(formylmethylamino)avermectin A1a has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (4’‘R)-5-O-Demethyl-4’‘-deoxy-4’'-(formylmethylamino)avermectin A1a involves binding to specific ion channels in the nervous system of invertebrates. This binding enhances the effects of the neurotransmitter glutamate, leading to increased chloride ion influx and hyperpolarization of the nerve cells. This results in paralysis and death of the target organism .
Comparison with Similar Compounds
Similar Compounds
Ivermectin: Another avermectin derivative with similar anthelmintic properties.
Abamectin: Used primarily in agriculture as an insecticide.
Doramectin: Employed in veterinary medicine for parasite control.
Uniqueness
(4’‘R)-5-O-Demethyl-4’‘-deoxy-4’'-(formylmethylamino)avermectin A1a is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties compared to other avermectin derivatives .
Properties
Molecular Formula |
C50H75NO14 |
---|---|
Molecular Weight |
914.1 g/mol |
IUPAC Name |
N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]-N-methylformamide |
InChI |
InChI=1S/C50H75NO14/c1-12-27(2)45-30(5)18-19-49(65-45)24-36-21-35(64-49)17-16-29(4)44(28(3)14-13-15-34-25-58-47-43(53)31(6)20-37(48(54)61-36)50(34,47)55)62-41-23-39(57-11)46(33(8)60-41)63-40-22-38(56-10)42(32(7)59-40)51(9)26-52/h13-16,18-20,26-28,30,32-33,35-47,53,55H,12,17,21-25H2,1-11H3/b14-13+,29-16+,34-15+/t27-,28-,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42+,43+,44-,45+,46-,47+,49+,50+/m0/s1 |
InChI Key |
BNYCLYCAMIDELK-OCAZNRKKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)N(C)C=O)OC)OC)\C)C |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)N(C)C=O)OC)OC)C)C |
Origin of Product |
United States |
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